molecular formula C14H12O4S B2371498 2-[(Benzenesulfonyl)methyl]benzoic acid CAS No. 300396-14-9

2-[(Benzenesulfonyl)methyl]benzoic acid

Cat. No. B2371498
CAS RN: 300396-14-9
M. Wt: 276.31
InChI Key: AVZRMILCNUTXDS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-[(Benzenesulfonyl)methyl]benzoic acid is 1S/C14H12O4S/c15-14(16)13-9-5-4-6-11(13)10-19(17,18)12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) .


Chemical Reactions Analysis

Benzenesulfonic acid, a related compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters. The sulfonation is reversed above 220°C .


Physical And Chemical Properties Analysis

The melting point of 2-[(Benzenesulfonyl)methyl]benzoic acid is 154-155°C .

Scientific Research Applications

Chemical Properties

“2-[(Benzenesulfonyl)methyl]benzoic acid” has a CAS Number of 300396-14-9 and a molecular weight of 276.31 . It has a melting point of 154-155 degrees Celsius .

Synthesis

A synthetic procedure for the preparation of 2-[(benzenesulfonyl)methyl]benzoic acid was reported by the Patra group . It involves the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature, followed by the hydrolysis of the resulting ester with an aqueous solution of sodium .

Catalysis and Synthesis Applications

2-[(Benzenesulfonyl)methyl]benzoic acid and its derivatives have various applications in catalysis and synthetic chemistry. For example, they can be used in oxidative cross-coupling reactions. Miura et al. (1998) demonstrated that N-(2’-phenylbenzyl)benzenesulfonamide reacts with acrylate esters to produce 5,6-dihydro-5-(benzenesulfonyl)benzopyridine-6-carboxylate derivatives in high yield using a palladium-copper catalytic system.

Anticancer Evaluation

A series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were designed and synthesized for their anticancer potential . The compounds were evaluated on two standardized human cell lines, HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) . The results showed that the MDA-MB-231 cell line is more sensitive to the compounds’ action .

Preparation of Benzamide Derivatives

The compound can be used in the preparation of benzamide derivatives through direct condensation of benzoic acids and amines under ultrasonic irradiation . This is a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

Safety and Hazards

The safety information for 2-[(Benzenesulfonyl)methyl]benzoic acid can be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(benzenesulfonylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c15-14(16)13-9-5-4-6-11(13)10-19(17,18)12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZRMILCNUTXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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